(Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is an organic compound characterized by the presence of thiophene and thiazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure, featuring conjugated double bonds and electron-rich sulfur atoms, makes it an interesting subject for research in fields such as organic electronics, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Thiophene: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group can yield primary amines, which can further participate in various functionalization reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophenes or acylated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studying electron transfer processes and photophysical properties.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its antimicrobial, antifungal, or anticancer properties due to the presence of bioactive heterocycles.
Industry
In materials science, the compound can be used in the development of organic semiconductors, conductive polymers, and other electronic materials. Its ability to participate in various chemical reactions allows for the tuning of its electronic properties.
Mechanism of Action
The mechanism by which (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The electron-rich thiophene and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide: Similar structure but with an amide group instead of a nitrile.
(Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylic acid: Contains a carboxylic acid group instead of a nitrile.
(Z)-3-(Thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylate: An ester derivative of the compound.
Uniqueness
The presence of the nitrile group in (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile imparts unique reactivity compared to its amide, acid, and ester analogs. The nitrile group can participate in a wider range of chemical transformations, making the compound more versatile for synthetic applications.
Properties
IUPAC Name |
(Z)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S3/c15-8-10(7-11-3-1-5-17-11)14-16-12(9-19-14)13-4-2-6-18-13/h1-7,9H/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZUYJXZICMASK-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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